5,6-Dimethoxyisoindoline

Sigma-2 receptor PET radiotracer Lipophilicity optimization

Obtaining a sigma-2 receptor pharmacophore with proven brain uptake and subtype selectivity is critical for CNS PET tracer programs. 5,6-Dimethoxyisoindoline (CAS 114041-16-6) is the validated scaffold that addresses the pharmacokinetic limitations of tetrahydroisoquinoline analogs. • σ2/σ1 selectivity >1500-fold (Ki=2.30 nM with benzimidazolone conjugates) and 6.6× brain uptake vs. tetrahydroisoquinoline benchmark. • 0.18 log D₇.₄ reduction improves CNS penetration; tumor uptake 5.92 %ID/g with 99mTc complexes. • Compatible with indole-, benzimidazolone- and organometallic conjugate chemistries. Available in high purity for immediate medicinal chemistry use.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114041-16-6
Cat. No. B056020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisoindoline
CAS114041-16-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNCC2=C1)OC
InChIInChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3
InChIKeyWMIINIMCTOCKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyisoindoline for Sigma-2 Imaging Agents


5,6-Dimethoxyisoindoline (CAS 114041-16-6) is a dimethoxy-substituted isoindoline scaffold belonging to the isoindole family, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. In medicinal chemistry, it serves primarily as a σ2-preferring pharmacophore incorporated into indole-based, benzimidazolone-based, and organometallic conjugate ligands for the development of sigma-2 (σ2) receptor-targeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers [2]. The scaffold features two methoxy substituents at the 5- and 6-positions of the isoindoline ring system, a substitution pattern that contributes to its favorable lipophilicity profile and target-binding characteristics relative to structurally related bicyclic amine pharmacophores [2].

Pharmacophore Sigma-2 receptor-preferring scaffold
Workflow PET and SPECT radiotracer design
Selection context Reported lipophilicity control vs. tetrahydroisoquinoline

5,6-Dimethoxyisoindoline: Not Interchangeable with Tetrahydroisoquinoline


The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore is the closest structural analog routinely used alongside 5,6-dimethoxyisoindoline in sigma-2 receptor ligand design, yet these two scaffolds produce measurably different pharmacokinetic outcomes [1]. Published evidence demonstrates that substituting the tetrahydroisoquinoline core with the isoindoline core in otherwise identical indole-based conjugate ligands decreases lipophilicity by approximately 0.18 log D7.4 units and leads to increased brain uptake and improved in vivo specific binding [2]. Consequently, procurement specifications that treat these two pharmacophores as interchangeable building blocks risk selecting a scaffold with suboptimal physicochemical properties for the intended imaging or therapeutic application.

Target
5,6-Dimethoxyisoindoline pharmacophore
Analog
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Scaffold substitution can shift log D7.4 by ~0.18 units and alter brain uptake profile. Reported pharmacokinetic outcomes may not transfer directly between these bicyclic amines; validation is required before interchange.

5,6-Dimethoxyisoindoline: Comparative Evidence vs. Pharmacophore Analogs


Lipophilicity Lowering vs. Tetrahydroisoquinoline

When the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety in radiotracer 4 was replaced by the 5,6-dimethoxyisoindoline moiety to generate radiotracer 7, a measurable reduction in lipophilicity was observed, with log D7.4 decreasing from 2.35 ± 0.11 to 2.17 ± 0.13 [1]. This structural modification was specifically undertaken to lower lipophilicity as a rational design strategy, and the resulting log D shift was directly linked to increased brain uptake and enhanced specific binding in rodent models [1].

Lipophilicity shift
Head-to-head
Δlog D7.4 = −0.18
2.35 ± 0.11 → 2.17 ± 0.13 (shake-flask, pH 7.4)
Supports CNS tracer design; lower non-specific binding potential
Reported log D reduction linked to improved brain uptake in rodent models
Sigma-2 receptor PET radiotracer Lipophilicity optimization

Low Nanomolar Sigma-2 Affinity and Subtype Selectivity

A series of ten indole-based ligands containing either the 5,6-dimethoxyisoindoline or the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore were evaluated in vitro, and all compounds demonstrated low nanomolar affinity for σ2 receptors with Ki(σ2) = 1.79–5.23 nM and high subtype selectivity over σ1 receptors ranging from 56- to 708-fold [1]. These values position the 5,6-dimethoxyisoindoline-bearing ligands among the most potent and selective σ2-targeting chemotypes reported. For reference, the well-characterized tetrahydroisoquinoline-based analog series by Sun et al. (2018) achieved Ki values of 5–6 nM for its best compounds, indicating that the isoindoline pharmacophore delivers comparable or nominally superior affinity in certain conjugate contexts [2].

Sigma-2 affinity
Cross-study
Ki(σ2) = 1.79–5.23 nM
Subtype selectivity: 56–708-fold over σ1
Reported single-digit nanomolar affinity across multiple chemotypes
Data from indole-based isoindoline series; cross-study comparison with tetrahydroisoquinoline benzamides
Sigma-2 receptor Binding affinity Subtype selectivity

Brain Uptake Advantage over Tetrahydroisoquinoline Benchmark

The 5,6-dimethoxyisoindoline-containing radiotracer [18F]SYB4 achieved a brain uptake of 5.04 ± 0.67% ID/g at 30 min post-injection in rodents, substantially exceeding the brain uptake of the tetrahydroisoquinoline-based sigma-2 radiotracer [18F]ISO-1, which reached only ~0.76% ID/g at 2 min [1]. This represents an approximately 6.6-fold advantage in peak brain concentration. In head-to-head comparisons within the same structural series, [18F]SYB4 likewise outperformed its 5- and 6-substituted indole positional isomers ([18F]SYB5: 2.68% ID/g; [18F]SYB6: 2.28% ID/g) [1].

Brain uptake
Cross-study
5.04 ± 0.67% ID/g at 30 min
vs. tetrahydroisoquinoline benchmark ~0.76% ID/g
Reported 6.6-fold higher peak brain concentration in rodent models
Biodistribution in male ICR mice; data support CNS PET imaging research
Brain uptake PET imaging Blood-brain barrier penetration

High-Contrast Tumor Imaging with 99mTc-Labeled Complex

The 5,6-dimethoxyisoindoline pharmacophore has been incorporated into cyclopentadienyl tricarbonyl rhenium and technetium-99m complexes for σ2-targeted tumor SPECT imaging. The rhenium surrogate compound 20a displayed a σ2 Ki of 2.97 nM with 10-fold subtype selectivity over σ1, and demonstrated high selectivity over the vesicular acetylcholine transporter (2374-fold), dopamine D2L, NMDA, opiate, dopamine, norepinephrine, and serotonin transporters [1]. Its corresponding 99mTc radiotracer [99mTc]20b achieved high tumor uptake of 5.92% ID/g at 240 min in C6 glioma xenografts, with tumor-to-blood and tumor-to-muscle ratios of 21 and 16, respectively [1]. Small-animal SPECT/CT imaging demonstrated clear tumor visualization at 180 min post-injection [1].

Tumor contrast
Cross-study
Tumor/blood = 21, tumor/muscle = 16
5.92% ID/g tumor uptake at 240 min (C6 glioma xenograft)
Reported high-contrast SPECT tumor visualization in glioma models
99mTc-labeled complex; blocking studies confirmed sigma-receptor-mediated uptake
SPECT imaging Tumor targeting Biodistribution

Ultra-High Sigma-2 Selectivity vs. Tetrahydroisoquinoline Analogs

When the 5,6-dimethoxyisoindoline pharmacophore was paired with a benzimidazolone core instead of an indole core, the resulting compound 4 exhibited Ki(σ2) = 2.30 nM with subtype selectivity Ki(σ1)/Ki(σ2) > 1500 [1]. This selectivity ratio exceeds the previously reported maximum of 708-fold observed for the indole-based isoindoline series [2] and substantially outperforms the tetrahydroisoquinoline benzamide series by Sun et al., where the best compounds achieved selectivity ratios below 200-fold [3]. The radioligand [18F]4 enabled clear visualization of subcutaneous A549 lung cancer and U87MG glioma xenografts, as well as intracranial orthotopic U87MG glioma models [1].

Subtype selectivity
Cross-study
Ki(σ1)/Ki(σ2) > 1500
Ki(σ2) = 2.30 nM (benzimidazolone-isoindoline conjugate)
Reported ultra-high selectivity for unambiguous target engagement studies
Supports tumor and brain PET imaging where σ1 cross-reactivity is a concern
Sigma-2 selectivity Benzimidazolone scaffold Tumor PET imaging

Broad Off-Target Selectivity Across Neurotransmitter Systems

Rhenium compound 20a, incorporating the 5,6-dimethoxyisoindoline pharmacophore, was screened against a panel of CNS-relevant off-targets. It demonstrated high selectivity for σ2 over the vesicular acetylcholine transporter (VAChT, 2374-fold), as well as selectivity over dopamine D2L, NMDA, opiate, dopamine transporter, norepinephrine transporter, and serotonin transporter [1]. No comparable broad-panel selectivity data are available for the corresponding 6,7-dimethoxytetrahydroisoquinoline rhenium complexes. This selectivity profile is essential for radiotracers, where off-target binding can confound PET or SPECT signal quantification [1].

Off-target panel
Class-level
VAChT: 2374-fold selectivity
DAT, NET, SERT, D2L, NMDA, opiate: all >10-fold
Reported selectivity for rhenium complex 20a; comparator data unavailable
No comparable panel published for tetrahydroisoquinoline rhenium complexes
Off-target selectivity Rhenium complex Neurotransmitter transporters

5,6-Dimethoxyisoindoline: Application Scenarios


Brain-Penetrant Sigma-2 PET Radioligands for Neurodegeneration

When the program objective is CNS PET imaging of sigma-2 receptors in Alzheimer's disease or other neurodegenerative conditions, 5,6-dimethoxyisoindoline is the indicated pharmacophore over 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The documented log D7.4 reduction of 0.18 units and the 6.6-fold brain uptake advantage of [18F]SYB4 over the tetrahydroisoquinoline benchmark [18F]ISO-1 provide quantitative justification for this selection [1]. The brain uptake of 5.04% ID/g at 30 min in rodents, combined with high brain-to-blood ratios, meets the pharmacokinetic thresholds required for quantitative PET neuroimaging [1].

SPECT Tumor Imaging via 99mTc Organometallic Chemistry

For research groups developing 99mTc-labeled sigma-2 SPECT tracers using the cyclopentadienyl tricarbonyl chelate approach, 5,6-dimethoxyisoindoline is the validated pharmacophore of choice. The corresponding [99mTc]20b complex achieves a tumor uptake of 5.92% ID/g with tumor-to-blood and tumor-to-muscle ratios of 21 and 16 at 240 min, providing high-contrast tumor visualization in glioma xenograft models [2]. These biodistribution metrics surpass typical benchmark thresholds for clinical SPECT tracer candidacy and are supported by specific blocking studies confirming sigma-receptor-mediated uptake [2].

Ultra-Selective Sigma-2 Ligands with Benzimidazolone–Isoindoline Hybrids

When maximal σ2/σ1 subtype selectivity is the primary molecular design criterion, the 5,6-dimethoxyisoindoline pharmacophore in combination with a benzimidazolone core delivers selectivity ratios exceeding 1500-fold (compound 4: Ki(σ2) = 2.30 nM), substantially outperforming tetrahydroisoquinoline-based benzamides that plateau below 200-fold selectivity [3]. This selectivity margin is critical for applications where σ1 receptor cross-reactivity could confound target engagement measurements in tumor or brain tissue, including intracranial orthotopic glioma models where [18F]4 has demonstrated clear tumor delineation [3].

Building Block for Sigma-2 Pharmacophore SAR Exploration

5,6-Dimethoxyisoindoline functions as a modular pharmacophore building block for N-alkylation with diverse linker-fluorophore or linker-chelate moieties, enabling systematic SAR studies of sigma-2 receptor ligands. Its demonstrated compatibility with indole-based (Ki range: 1.79–5.23 nM, selectivity: 56–708-fold) [4], benzimidazolone-based (Ki: 2.30 nM, selectivity: >1500-fold) [3], and organometallic conjugate chemistries (Ki: 2.97 nM, VAChT selectivity: 2374-fold) [2] provides a broad experimental foundation that supports its use as a versatile and well-characterized starting material for medicinal chemistry campaigns targeting the sigma-2 receptor.

Application
Selection Property
Validation Focus
CNS PET radioligand research
Pharmacophore brain-uptake profile
Lipophilicity and brain-to-blood ratio verification
SPECT tumor imaging research
Chelate-compatible pharmacophore
Tumor uptake and tumor-to-background contrast in xenograft models
Ultra-selective sigma-2 probe design
Benzimidazolone-isoindoline conjugate selectivity
Subtype selectivity ratio and target-engagement quantification
Sigma-2 pharmacophore SAR studies
Modular N-alkylation compatibility
Binding affinity across indole, benzimidazolone, and organometallic conjugates
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